tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features a piperidine ring, an indole ring, and a tert-butyl ester group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate typically involves the reaction of 1-methyl-1H-indole-2-carboxylic acid with tert-butyl piperidine-1-carboxylate under specific reaction conditions. The process may include steps such as esterification, protection, and deprotection reactions . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate: Similar structure but with the indole ring at a different position.
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Contains a benzimidazole ring instead of an indole ring.
tert-Butyl 4-(1H-benzoimidazol-2-yl)piperidine-1-carboxylate: Another similar compound with a benzimidazole ring
The uniqueness of this compound lies in its specific indole substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H26N2O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl 3-(1-methylindol-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O2/c1-19(2,3)23-18(22)21-11-7-9-15(13-21)17-12-14-8-5-6-10-16(14)20(17)4/h5-6,8,10,12,15H,7,9,11,13H2,1-4H3 |
InChI Key |
WRELXZYMFSHNAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
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